molecular formula C27H25NO5 B12501314 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid

Cat. No.: B12501314
M. Wt: 443.5 g/mol
InChI Key: AQUXDQFCBLRIRE-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a unique 4-(prop-2-en-1-yloxy)phenyl side chain. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUXDQFCBLRIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(All)-OH typically involves the protection of the amino group of D-tyrosine with the Fmoc group and the hydroxyl group with the allyl group. The process generally follows these steps:

    Protection of the Amino Group: The amino group of D-tyrosine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the Hydroxyl Group: The hydroxyl group is then protected by reacting the intermediate with allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: In industrial settings, the production of Fmoc-D-Tyr(All)-OH follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Tyr(All)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Cleavage Reactions: Removal of the allyl group using palladium catalysts.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: HBTU or DIC in the presence of a base like DIPEA.

    Cleavage: Palladium(0) complexes in the presence of a nucleophile like morpholine.

Major Products Formed:

    Deprotected Amino Acid: D-Tyrosine.

    Peptide Chains: Various peptides depending on the sequence of amino acids used.

    Cleaved Allyl Group: Allyl alcohol.

Scientific Research Applications

Chemistry: Fmoc-D-Tyr(All)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for solid-phase peptide synthesis.

Biology: In biological research, peptides synthesized using Fmoc-D-Tyr(All)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: Peptides synthesized using Fmoc-D-Tyr(All)-OH are used in the development of peptide-based drugs, including antimicrobial peptides, enzyme inhibitors, and hormone analogs.

Industry: In the industrial sector, Fmoc-D-Tyr(All)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of Fmoc-D-Tyr(All)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved depend on the specific peptides synthesized using Fmoc-D-Tyr(All)-OH.

Comparison with Similar Compounds

Structural Variations in Side Chains

The uniqueness of the target compound lies in its allyloxy-phenyl substituent. Below is a comparison with structurally related Fmoc-protected amino acids:

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives
Compound Name Side Chain Substituent Key Features Molecular Weight (g/mol) References
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid (Target) 4-(Allyloxy)phenyl Reactive allyloxy group for click chemistry; enhanced steric bulk ~425 (estimated)
(2R)-2-Fmoc-amino-3-(3-methylbutoxy)propanoic acid 3-Methylbutoxy Hydrophobic branched side chain; used in lipophilic peptide motifs 325.4
(S)-3-Fmoc-amino-3-(2,4-dichlorophenyl)propanoic acid 2,4-Dichlorophenyl Electron-withdrawing groups; potential antimicrobial activity 438.3
2-Fmoc-amino-3-(1H-indol-3-yl)propanoic acid Indole Fluorescent properties; applications in biochemical probes 401.45
3-{4-[Difluoro(phosphono)methyl]phenyl}-2-Fmoc-aminopropanoic acid 4-Difluorophosphonomethylphenyl Mimics phosphorylated residues; enzyme inhibition studies ~450 (estimated)
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) Steric hindrance; used in constrained peptide design 401.45
Solubility and Stability
  • Hydrophobic Side Chains : Branched alkyl groups (e.g., 3-methylbutoxy in ) improve lipid solubility but may reduce aqueous compatibility.
  • Polar Groups : The allyloxy group in the target compound offers moderate polarity, balancing solubility in organic and aqueous media .

Unique Advantages of the Target Compound

Dual Reactivity : The allyloxy group allows orthogonal functionalization alongside the Fmoc group, enabling multi-step synthetic strategies .

Steric and Electronic Effects : The allyloxy-phenyl moiety provides steric bulk without excessive hydrophobicity, making it suitable for peptide backbone modifications in drug design .

Biopolymer Compatibility : Compared to bulkier substituents (e.g., anthracenyl in ), the allyloxy group minimizes aggregation in aqueous environments.

Biological Activity

The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid, commonly referred to as Fmoc-amino acid derivatives, is a synthetic amino acid derivative notable for its biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its potential therapeutic applications.

The compound has the following chemical structure:

  • Molecular Formula : C28H28N2O5
  • Molecular Weight : 472.54 g/mol
  • IUPAC Name : (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid

Synthesis

The synthesis of Fmoc-amino acids typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This process allows for selective reactions during peptide synthesis. The general steps include:

  • Protection of the Amino Group : The amino group of the target amino acid is protected by attaching the Fmoc group.
  • Formation of the Peptide Bond : The protected amino acid is then coupled with other amino acids or peptides.
  • Deprotection : The Fmoc group is removed under basic conditions to yield free amino acids or peptides.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The presence of the prop-2-en-1-yloxy group enhances its interaction with bacterial cell walls, making it a potential candidate for antibiotic development .

Cytotoxicity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis pathways triggered by the compound's interaction with cellular proteins involved in cell cycle regulation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has shown promise in inhibiting proteases and kinases, which could be leveraged for therapeutic interventions in diseases such as cancer and diabetes .

Case Studies

Several case studies highlight the efficacy of this compound in biological applications:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a new antimicrobial agent.
    Bacterial StrainMIC (µg/mL)Reference
    Staphylococcus aureus5
    Escherichia coli10
  • Cytotoxic Studies : In a comparative study against various cancer cell lines, the compound exhibited IC50 values in the low micromolar range, suggesting strong cytotoxicity.
    Cell LineIC50 (µM)Reference
    MCF7 (Breast Cancer)12
    A549 (Lung Cancer)15

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